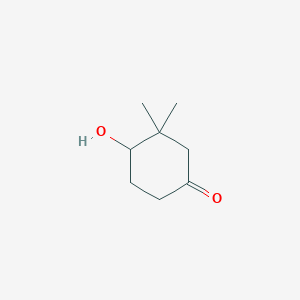

4-Hydroxy-3,3-dimethylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFGDBEVBAUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467583 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888325-29-9 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3,3-dimethylcyclohexanone: A Key Intermediate in the Development of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS Number: 888325-29-9), a pivotal intermediate in the synthesis of advanced human acetylcholinesterase (hAChE) inhibitors. This document details the physicochemical properties, synthesis methodologies, and analytical characterization of the title compound. Furthermore, it elucidates the role of acetylcholinesterase in neuronal signaling and outlines the experimental protocols for assessing the activity of its inhibitors, providing a crucial resource for researchers in neurodegenerative disease therapeutics and medicinal chemistry.

Introduction

This compound is a functionalized cyclic ketone that has garnered significant interest in the field of medicinal chemistry. Its primary importance lies in its role as a key building block for the synthesis of complex hybrid molecules designed to inhibit human acetylcholinesterase (hAChE)[1]. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of hAChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The unique structural features of this compound, including a hydroxyl group for further functionalization and gem-dimethyl substitution, make it an ideal scaffold for creating potent and selective hAChE inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 888325-29-9 | |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | [2] |

| Canonical SMILES | CC1(C)CC(=O)CCC1O | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | Not specified in available data | |

| Solubility | Not specified in available data |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Reduction of a Diketone Precursor

A common method for the synthesis of hydroxy ketones is the selective reduction of a corresponding diketone. In this case, the likely precursor would be 3,3-dimethylcyclohexane-1,4-dione.

Experimental Protocol: Selective Reduction of 3,3-dimethylcyclohexane-1,4-dione (Hypothetical)

-

Dissolution: Dissolve 3,3-dimethylcyclohexane-1,4-dione (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reducing Agent Addition: Slowly add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 equivalents), portion-wise to the stirred solution. The sub-stoichiometric amount of the reducing agent is crucial for achieving selective mono-reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent over-reduction to the diol.

-

Quenching: Once the starting material is consumed and the desired product is maximized, quench the reaction by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone (B1346601)

The precursor, 3,3-dimethylcyclohexanone, can be synthesized via the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one in the presence of a palladium on charcoal catalyst[3]. Another approach involves the methylation of cyclohexanone[4].

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

A high-yield synthesis of 3,3-dimethylcyclohexanone can be achieved through the hydrogenation of dimedone[5].

-

Reaction Setup: In a glass liner, place Amberlyst CH57 (1 g per gram of dimedone). Add dimedone (e.g., 4.38 g, 31 mmol) and a suitable solvent like methanol (ca. 15 g) to create a 20 wt% solution.

-

Hydrogenation: Place the sealed glass liner in an autoclave. Flush the autoclave with nitrogen gas. Pressurize with hydrogen gas and heat to 85°C with stirring.

-

Reaction Completion: Continue the reaction until hydrogen uptake ceases.

-

Work-up: Cool the autoclave, depressurize, and flush with nitrogen. Filter the reaction mixture and analyze the product by GC. The total yield of 3,3-dimethylcyclohexanone is reported to be 98% with a selectivity of 98%[5].

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its application in drug synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene (B1212753) protons on the cyclohexane (B81311) ring (multiplets), and the proton of the hydroxyl group (a broad singlet, exchangeable with D₂O). The chemical shifts and coupling constants would be indicative of the stereochemistry of the hydroxyl group (axial vs. equatorial).

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.

| Assignment (Predicted) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~210 |

| CH-OH | ~3.5-4.0 | ~70-80 |

| C(CH₃)₂ | - | ~30-40 |

| CH₂ | ~1.5-2.5 | ~20-40 |

| CH₃ | ~1.0-1.2 | ~20-30 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reverse-phase HPLC method would be suitable for this analysis.

Experimental Protocol: HPLC Purity Analysis (General Method)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Role in Acetylcholinesterase Inhibition

This compound serves as a crucial intermediate in the synthesis of novel huperzine A-tacrine hybrids, which are potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE)[6]. These hybrid molecules are designed to interact with multiple sites on the cholinesterase enzymes, including the catalytic site and the mid-gorge recognition sites, leading to enhanced inhibitory activity[6].

Acetylcholinesterase Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter that mediates signaling at cholinergic synapses. Upon its release from the presynaptic neuron, ACh binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane. This binding initiates a downstream signaling cascade. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate. The choline is then taken up by the presynaptic neuron for the resynthesis of ACh.

// Connections Choline -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; Acetyl_CoA -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; ACh_synthesis -> ACh_vesicle [arrowhead=vee, color="#5F6368"]; ACh_vesicle -> ACh_released [label="Exocytosis", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#EA4335"]; ACh_released -> ACh_Receptor [arrowhead=vee, color="#4285F4"]; ACh_Receptor -> Signal_Transduction [arrowhead=vee, color="#5F6368"]; ACh_released -> AChE [arrowhead=vee, color="#34A853"]; AChE -> Choline_reuptake [arrowhead=vee, color="#5F6368"]; AChE -> Acetate [arrowhead=vee, color="#5F6368"]; Choline_reuptake -> Choline_uptake [arrowhead=vee, color="#EA4335"]; Choline_uptake -> Choline [style=invis]; } enddot

Caption: Acetylcholinesterase signaling pathway at a cholinergic synapse.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds derived from this compound is typically evaluated using the Ellman's method, a colorimetric assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate Stock Solution: Acetylthiocholine iodide (ATCI) in deionized water.

-

Chromogen Stock Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

-

Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer.

-

Inhibitor Solutions: Test compounds and a positive control (e.g., donepezil) dissolved in DMSO and serially diluted in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, enzyme solution, and inhibitor solution (or vehicle for control) to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and chromogen (DTNB) mixture to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

// Connections start -> reagent_prep [arrowhead=vee, color="#5F6368"]; reagent_prep -> plate_setup [arrowhead=vee, color="#5F6368"]; plate_setup -> pre_incubation [arrowhead=vee, color="#5F6368"]; pre_incubation -> reaction_initiation [arrowhead=vee, color="#5F6368"]; reaction_initiation -> absorbance_measurement [arrowhead=vee, color="#5F6368"]; absorbance_measurement -> data_analysis [arrowhead=vee, color="#5F6368"]; data_analysis -> end [arrowhead=vee, color="#5F6368"]; } enddot

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics for neurodegenerative diseases. Its strategic use in the construction of complex hAChE inhibitors highlights the importance of tailored building blocks in modern drug discovery. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the context of acetylcholinesterase inhibition. Further research into efficient and scalable synthetic routes for this intermediate will undoubtedly facilitate the discovery of next-generation Alzheimer's disease therapies.

References

Spectroscopic Profile of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, as a representative model. The structural similarities between these isomers allow for a valuable and illustrative analysis of the expected spectroscopic features. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Molecular Structure

-

IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one

-

Molecular Formula: C₈H₁₄O₂

-

Molecular Weight: 142.20 g/mol

-

CAS Number: 888325-29-9

Spectral Data Presentation

The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.11 | s | 3H | CH₃ |

| 1.15 | s | 3H | CH₃ |

| 1.60–1.71 | m | 1H | Cyclohexane CH₂ |

| 1.76–1.86 | m | 1H | Cyclohexane CH₂ |

| 1.96–2.05 | m | 2H | Cyclohexane CH₂ |

| 2.16 | br s | 1H | OH |

| 2.35–2.45 | m | 2H | Cyclohexane CH₂ adjacent to C=O |

| 3.69 | dd (J = 7.6, 2.9 Hz) | 1H | CH-OH |

Table 2: ¹³C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 19.7 | CH₃ | Methyl Carbon |

| 20.7 | CH₃ | Methyl Carbon |

| 22.9 | CH₂ | Cyclohexane Carbon |

| 29.0 | CH₂ | Cyclohexane Carbon |

| 37.3 | CH₂ | Cyclohexane Carbon |

| 51.3 | C | Quaternary Carbon |

| 77.8 | CH | CH-OH Carbon |

| 215.3 | C | C=O Carbonyl Carbon |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film) [1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3470 (strong, broad) | O-H | Stretching |

| 1705 (strong) | C=O | Stretching |

| 1120 (medium) | C-O | Stretching |

| 1055 (strong) | C-O | Stretching |

| 985 (strong) | C-H | Bending |

| 965 (medium) | C-H | Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl group |

| 124 | [M - H₂O]⁺ | Dehydration, loss of water |

| 99 | [M - C₃H₇]⁺ | Alpha-cleavage adjacent to the carbonyl group |

| 83 | [M - C₃H₇O]⁺ | Cleavage involving the hydroxyl group |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Common fragments from cyclohexanone (B45756) derivatives |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

Caption: General experimental workflow for spectroscopic analysis.

References

The Stereochemistry of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxy-3,3-dimethylcyclohexanone, a substituted cyclohexanone (B45756) with potential applications as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a detailed, predictive analysis based on established principles of stereoselective synthesis and spectroscopic characterization. It outlines a proposed synthetic pathway for the diastereomeric cis and trans isomers, detailed hypothetical experimental protocols for their synthesis and separation, and an in-depth analysis of their expected spectroscopic signatures, particularly 1H and 13C NMR, to facilitate their unambiguous identification. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and structurally related chiral molecules.

Introduction to the Stereochemistry of this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). The presence of the rigid cyclohexanone ring, substituted with a gem-dimethyl group at the C3 position, leads to the existence of two diastereomeric isomers: cis-4-hydroxy-3,3-dimethylcyclohexanone and trans-4-hydroxy-3,3-dimethylcyclohexanone.

In the more stable chair conformation of the cyclohexane (B81311) ring, the hydroxyl group can be oriented either axially or equatorially relative to the plane of the ring. The gem-dimethyl group at the adjacent C3 position significantly influences the conformational preference and the stereochemical outcome of synthetic transformations. The cis isomer is expected to have the hydroxyl group in an axial orientation to minimize steric interactions with the axial methyl group at C3, while the trans isomer would have the hydroxyl group in an equatorial position. The accurate synthesis and characterization of these individual stereoisomers are crucial for their application in stereospecific synthesis and drug design, as the three-dimensional arrangement of functional groups dictates their biological activity and chemical reactivity.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to obtain a mixture of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone involves the stereoselective reduction of a suitable precursor, 3,3-dimethylcyclohexan-1,4-dione. The synthesis of this precursor and its subsequent reduction are outlined below.

Synthesis of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)

The synthesis of the diketone precursor can be envisioned through a multi-step sequence starting from commercially available materials.

Experimental Protocol:

-

Step 1: Synthesis of Diethyl 2,2-dimethyl-3-oxoadipate: A Michael addition of the enolate of diethyl methylmalonate to methyl vinyl ketone, followed by hydrolysis and decarboxylation, would yield the desired keto-ester.

-

Step 2: Dieckmann Condensation: Intramolecular cyclization of the keto-ester using a strong base like sodium ethoxide would afford the cyclic β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation of the β-keto ester would yield 3,3-dimethylcyclohexan-1,4-dione.

Stereoselective Reduction of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)

The reduction of the dione (B5365651) with a hydride reducing agent is expected to yield a mixture of the cis and trans diols. A subsequent selective oxidation of the secondary alcohol at C1 would provide the target this compound diastereomers. A more direct approach involves the monoprotection of one carbonyl group, followed by reduction and deprotection. A simpler, direct reduction using a less reactive hydride reagent may favor the formation of the hydroxyketone.

Experimental Protocol for Sodium Borohydride (B1222165) Reduction:

-

Reaction Setup: A solution of 3,3-dimethylcyclohexan-1,4-dione (1.0 eq) in methanol (B129727) (0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH4) (0.5 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The reduced stoichiometry is intended to favor mono-reduction.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Work-up: Once the starting material is consumed, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product as a mixture of cis and trans isomers.

Caption: Synthetic workflow for the reduction of the dione precursor.

Separation of Diastereomers

The separation of the resulting cis and trans diastereomers can be achieved using standard chromatographic techniques, exploiting the expected differences in their polarity.

Experimental Protocol for Column Chromatography:

-

Column Preparation: A glass column is packed with silica (B1680970) gel (100-200 mesh) using a slurry method with hexane.

-

Loading: The crude mixture of diastereomers is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The dried silica is then carefully loaded onto the top of the prepared column.

-

Elution: The diastereomers are separated by eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity difference between the cis and trans isomers should allow for their separation. The more polar isomer is expected to elute later.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify the pure isomers. Fractions containing the pure compounds are combined and the solvent is removed under reduced pressure.

Caption: Workflow for the separation of diastereomers.

Spectroscopic Characterization and Data

The unambiguous identification of the cis and trans isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectra will be those of the proton on the carbon bearing the hydroxyl group (H4). The chemical shift and, more importantly, the coupling constants of this proton will differ significantly between the two isomers due to their different spatial orientations (axial vs. equatorial).

-

trans-Isomer (Equatorial -OH, Axial H4): The H4 proton is in an axial position. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C5 and a smaller axial-equatorial coupling (J ≈ 3-5 Hz) to the equatorial proton on C5. This will result in a triplet of doublets or a complex multiplet with a large width. The chemical shift is expected to be further upfield compared to its cis counterpart.

-

cis-Isomer (Axial -OH, Equatorial H4): The H4 proton is in an equatorial position. It will show small equatorial-axial (J ≈ 3-5 Hz) and equatorial-equatorial (J ≈ 2-4 Hz) couplings to the adjacent protons on C5. This will result in a narrow multiplet, possibly appearing as a broad singlet or a triplet with small coupling constants. The chemical shift is expected to be downfield compared to the axial proton of the trans-isomer.

| Isomer | Predicted ¹H NMR Data for H4 Proton |

| trans | Chemical Shift (δ): ~3.5-3.7 ppmMultiplicity: Triplet of doublets (td)Coupling Constants (J): J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4 Hz |

| cis | Chemical Shift (δ): ~4.0-4.2 ppmMultiplicity: Broad singlet or narrow multipletCoupling Constants (J): Small J values (< 5 Hz) |

Predicted ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring will also be influenced by the stereochemistry. The carbon bearing the hydroxyl group (C4) and the adjacent carbons (C3 and C5) are expected to show the most significant differences.

| Isomer | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| trans | C1 (C=O): ~210C3: ~35C4 (CH-OH): ~68CH₃: ~25, 28 |

| cis | C1 (C=O): ~210C3: ~35C4 (CH-OH): ~65 (shielded due to γ-gauche effect)CH₃: ~25, 28 |

Predicted Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorptions for the hydroxyl and carbonyl functional groups.

| Isomer | Predicted IR Absorption Frequencies (cm⁻¹) |

| trans | O-H Stretch: ~3400 (broad)C=O Stretch: ~1715 |

| cis | O-H Stretch: ~3450 (broad)C=O Stretch: ~1715 |

Conformational Analysis

The stereochemical assignments are based on the conformational analysis of the chair forms of the cyclohexane ring.

Caption: Relationship between isomerism and proton orientation.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis, separation, and stereochemical assignment of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone. The outlined hypothetical protocols are based on well-established organic chemistry principles and are intended to guide researchers in their experimental design. The detailed analysis of the expected spectroscopic data, particularly the diagnostic ¹H NMR signals, offers a clear strategy for the unambiguous identification of the two diastereomers. Further experimental validation is required to confirm these predictions and to fully elucidate the chemical and physical properties of these intriguing chiral building blocks.

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of therapeutic agents, notably as a precursor for human acetylcholinesterase (hAChE) inhibitors.[1] This document details potential synthetic pathways, experimental protocols for precursor synthesis, and discusses the challenges and future directions in acquiring this valuable chemical entity.

Introduction

This compound is a substituted cyclohexanone (B45756) derivative with significant applications in medicinal chemistry. Its structural features make it an important building block for the synthesis of complex molecules, particularly in the field of drug discovery. The primary challenge in its synthesis lies in the regioselective introduction of the hydroxyl group at the C-4 position of the 3,3-dimethylcyclohexanone (B1346601) scaffold. This guide explores the most plausible synthetic routes based on established chemical transformations.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are considered for the synthesis of this compound:

-

Route A: Selective Hydroxylation. This approach involves the direct hydroxylation of the readily available precursor, 3,3-dimethylcyclohexanone, at the C-4 position.

-

Route B: Selective Reduction. This pathway starts with a 1,4-dione precursor, 3,3-dimethylcyclohexane-1,4-dione, which is then selectively reduced to the desired hydroxyketone.

The following sections will detail the steps involved in each proposed route.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone

The common precursor for the proposed synthetic routes is 3,3-dimethylcyclohexanone. This compound can be efficiently synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione) via a reduction reaction.

Experimental Protocol: Reduction of Dimedone

A robust method for the synthesis of 3,3-dimethylcyclohexanone involves the catalytic hydrogenation of dimedone.

Reaction Scheme:

Caption: Synthesis of 3,3-dimethylcyclohexanone from dimedone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Dimedone | 126-81-8 | 140.18 |

| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) |

| Methanol | 67-56-1 | 32.04 |

| Hydrogen Gas | 1333-74-0 | 2.02 |

Procedure:

-

In a suitable autoclave, a mixture of dimedone and 10% Palladium on carbon in methanol is prepared.

-

The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.

-

The reaction mixture is heated to approximately 85°C with vigorous stirring.

-

The reaction is monitored until the theoretical amount of hydrogen has been consumed.

-

After cooling to room temperature, the autoclave is depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude 3,3-dimethylcyclohexanone, which can be further purified by distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Purity (GC) | >98% |

| Boiling Point | 171-173 °C |

Route A: Selective C-4 Hydroxylation of 3,3-Dimethylcyclohexanone

The direct and selective hydroxylation of a C-H bond at a specific position in a molecule remains a significant challenge in organic synthesis. While general methods for the hydroxylation of cyclohexanes exist, a specific, high-yield protocol for the 4-position of 3,3-dimethylcyclohexanone is not well-documented in readily available literature.

Conceptual Workflow:

Caption: Conceptual workflow for selective hydroxylation.

Potential Methodologies:

-

Biocatalysis: The use of specific enzymes, such as cytochrome P450 monooxygenases, could offer a highly regioselective route to the desired product.[2][3] This would involve screening a library of microorganisms or isolated enzymes for their ability to hydroxylate 3,3-dimethylcyclohexanone at the C-4 position.

-

Chemical Oxidation: The use of specific oxidizing agents in the presence of a directing group or a catalyst could potentially achieve the desired transformation. However, controlling the regioselectivity and avoiding over-oxidation to the dione (B5365651) or other byproducts would be a major challenge.

Due to the lack of a specific and reproducible experimental protocol in the current literature, this route remains an area for further research and development.

Route B: Selective Reduction of 3,3-Dimethylcyclohexane-1,4-dione

This route offers a potentially more controllable approach to the synthesis of this compound. It involves two key steps: the synthesis of the 1,4-dione precursor and its subsequent selective mono-reduction.

Synthesis of 3,3-Dimethylcyclohexane-1,4-dione

The synthesis of 3,3-dimethylcyclohexane-1,4-dione is not as straightforward as its 1,3-dione isomer (dimedone). A potential, though not explicitly detailed in the searched literature for this specific compound, could involve a multi-step sequence starting from a suitable precursor. One conceptual approach could be the oxidation of 3,3-dimethylcyclohexane at the 1 and 4 positions.

Experimental Protocol: Selective Mono-reduction of a 1,4-Dione (General)

While a specific protocol for 3,3-dimethylcyclohexane-1,4-dione is not available, a general procedure for the selective mono-reduction of a symmetrical 1,4-dione can be outlined. This often involves the use of a mild and sterically hindered reducing agent.

Reaction Scheme (Conceptual):

Caption: Conceptual mono-reduction of a 1,4-dione.

Materials and Reagents (Hypothetical):

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3,3-Dimethylcyclohexane-1,4-dione | N/A | 154.21 |

| Sodium Borohydride (B1222165) | 16940-66-2 | 37.83 |

| Cerium(III) Chloride Heptahydrate | 18618-55-8 | 372.58 |

| Methanol | 67-56-1 | 32.04 |

Procedure (General):

-

The 1,4-dione is dissolved in a suitable solvent, such as methanol, and cooled in an ice bath.

-

A solution of cerium(III) chloride heptahydrate in the same solvent is added to the dione solution.

-

Sodium borohydride is added portion-wise to the cooled mixture with stirring. The use of cerium salts (Luche reduction) can enhance the selectivity for the reduction of the ketone over other functional groups and can influence the stereoselectivity.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the appearance of the mono-reduced product.

-

Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Expected Yield | Variable, depends on substrate and conditions |

| Key Challenge | Achieving high selectivity for mono-reduction over di-reduction |

Conclusion and Future Outlook

The synthesis of this compound presents a tangible challenge for synthetic chemists. While the precursor, 3,3-dimethylcyclohexanone, is readily accessible from dimedone, the subsequent regioselective introduction of the hydroxyl group at the C-4 position is not well-established.

The most promising route for a scalable and reliable synthesis appears to be the selective reduction of 3,3-dimethylcyclohexane-1,4-dione. However, this requires the development of an efficient synthesis for this specific dione precursor.

Future research in this area should focus on:

-

Developing a robust and scalable synthesis for 3,3-dimethylcyclohexane-1,4-dione.

-

Optimizing the conditions for the selective mono-reduction of this dione to maximize the yield of this compound.

-

Exploring biocatalytic methods for the direct and selective hydroxylation of 3,3-dimethylcyclohexanone, which could offer a more environmentally friendly and efficient alternative.

The successful development of a reliable synthetic route to this compound will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of novel therapeutics. The primary synthesis route involves a two-step process: the selective reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione) to yield 3,3-dimethylcyclohexanone (B1346601), followed by the regioselective α-hydroxylation of the resulting ketone. This document details the underlying reaction mechanisms, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of Alzheimer's disease and other neurological disorders. The strategic placement of the hydroxyl group at the C4 position, alpha to the carbonyl, allows for diverse functionalization and the introduction of chiral centers, making it a versatile scaffold for drug design. This guide delineates a robust and efficient pathway for its synthesis, commencing from the readily available starting material, dimedone.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Selective Monoreduction of Dimedone: The initial step involves the selective reduction of one of the two carbonyl groups of dimedone to afford 3,3-dimethylcyclohexanone. Catalytic hydrogenation is the most prevalent and efficient method for this transformation.

-

α-Hydroxylation of 3,3-dimethylcyclohexanone: The subsequent step introduces a hydroxyl group at the C4 position, which is alpha to the existing carbonyl group. While specific literature for this exact transformation is scarce, this guide proposes a plausible mechanism based on established methods for the α-hydroxylation of ketones.

An alternative, though less documented, pathway could involve the synthesis of 3,3-dimethylcyclohexane-1,4-dione followed by a selective reduction of one carbonyl group.

Detailed Synthesis Mechanism

Step 1: Synthesis of 3,3-dimethylcyclohexanone from Dimedone

The conversion of dimedone to 3,3-dimethylcyclohexanone is achieved through the selective reduction of one of the carbonyl groups. The most effective method is catalytic hydrogenation.

Mechanism of Catalytic Hydrogenation:

The reaction proceeds via the adsorption of dimedone and hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The acidic conditions often employed facilitate the tautomerization of the dione. The mechanism involves the following key stages:

-

Adsorption: Both hydrogen gas and the enol form of dimedone adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

-

Hydrogenation: The adsorbed enol tautomer of dimedone undergoes stepwise addition of hydrogen atoms from the catalyst surface. The first hydrogenation step reduces the double bond of the enol, and the second reduces the remaining carbonyl group to a hydroxyl group.

-

Dehydration and Desorption: Under the reaction conditions, the intermediate hydroxyketone can undergo dehydration to form an enone, which is then further hydrogenated to the final product, 3,3-dimethylcyclohexanone. The product then desorbs from the catalyst surface.

Proposed Step 2: α-Hydroxylation of 3,3-dimethylcyclohexanone

The introduction of a hydroxyl group at the C4 position of 3,3-dimethylcyclohexanone can be approached through several established methods for the α-hydroxylation of ketones. A highly effective method involves the use of molecular oxygen in the presence of a strong base and a phase-transfer catalyst.

Proposed Mechanism for Phase-Transfer Catalyzed α-Hydroxylation:

-

Enolate Formation: A strong base, such as potassium hydroxide, deprotonates the α-carbon (C4) of 3,3-dimethylcyclohexanone, forming a resonance-stabilized enolate anion.

-

Phase Transfer: The enolate anion is transferred from the solid or aqueous phase to the organic phase by a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt.

-

Reaction with Oxygen: In the organic phase, the enolate reacts with molecular oxygen (from air) in a radical process to form a peroxide intermediate.

-

Reduction of Peroxide: The peroxide intermediate is then reduced to the corresponding α-hydroxy ketone. This reduction can be facilitated by a reducing agent, such as triethyl phosphite, added to the reaction mixture.

-

Catalyst Regeneration: The phase-transfer catalyst returns to the aqueous/solid phase to repeat the cycle.

Alternatively, enzymatic or microbial hydroxylation presents a green and highly selective approach. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the specific hydroxylation of cyclic ketones.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the precursor, 3,3-dimethylcyclohexanone, from dimedone. Data for the proposed hydroxylation step is not available for this specific substrate.

| Starting Material | Reagents and Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Dimedone | H₂, 5% Pd/C, p-toluenesulfonic acid | Isopropanol (B130326) | 85 | 10 | 1.67 | 86 | - | [WO2010043522A1] |

| Dimedone | H₂, 10% Pd/C | Methanol | 85 | 2 | 2.5 | 90 | - | [WO2010043522A1] |

| Dimedone | H₂, Amberlyst CH57 (Pd catalyst) | Methanol | 85 | 2 | 7.5 | 98 | 98 | ChemicalBook |

Experimental Protocols

Synthesis of 3,3-dimethylcyclohexanone from Dimedone[2][3]

Materials:

-

Dimedone

-

5% Palladium on Carbon (Pd/C)

-

p-Toluenesulfonic acid

-

Isopropanol

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃)

-

Autoclave reactor

-

Filtration apparatus (0.45 µm filter)

-

Gas chromatograph (GC)

Procedure:

-

To a 2 L glass-steel autoclave with a glass liner, add 9.260 g of 5% Pd/C, 65 g of dimedone, 146 mL of isopropanol, and 2.580 g of p-toluenesulfonic acid.

-

Seal the autoclave and start stirring at 500 rpm.

-

Purge the autoclave three times with nitrogen gas at 5 bara.

-

Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.

-

Resume stirring at 500 rpm and heat the autoclave to an internal temperature of 85 °C.

-

Pressurize the autoclave with hydrogen gas to 10 bara and increase the stirring speed to 1000 rpm.

-

Maintain the reaction under these conditions for 1 hour and 40 minutes.

-

After the reaction is complete, reduce the stirring speed to 500 rpm and cool the autoclave to below 25 °C.

-

Carefully depressurize the autoclave and purge three times with nitrogen gas at 5 bara.

-

Open the autoclave and filter the reaction mixture through a 0.45 µm filter.

-

For analysis, dilute a 30 mL sample of the filtrate with 1 mL of isopropanol and add 5 mg of NaHCO₃. Analyze the sample by GC to determine the yield. The reported yield for this procedure is 86%.

Visualizations

Synthesis Pathway

References

Enantioselective Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity, efficacy, and safety profile. The synthesis of enantiomerically pure building blocks is therefore a critical aspect of modern drug discovery and development. 4-Hydroxy-3,3-dimethylcyclohexanone, with its stereocenter at the C4 position, represents a valuable chiral synthon for the construction of more complex molecular architectures. Its potential utility as a key intermediate for the synthesis of human acetylcholinesterase (hAChE) inhibitors highlights the need for efficient and stereocontrolled synthetic routes.[1]

This guide focuses on a chemoenzymatic approach, which combines traditional organic synthesis with the high selectivity of biocatalysis, to achieve the desired enantiopure product.

Proposed Enantioselective Synthetic Pathway

The most promising and scalable approach for the enantioselective synthesis of this compound involves a two-step sequence:

-

Synthesis of the Prochiral Precursor: Preparation of 3,3-dimethylcyclohexane-1,4-dione.

-

Enantioselective Enzymatic Reduction: Desymmetrization of the diketone using a stereoselective ketoreductase (KRED) to yield the desired chiral hydroxyketone.

This strategy is advantageous due to the high enantioselectivities often achieved with enzymatic reductions and the operational simplicity of biocatalytic processes.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3,3-Dimethylcyclohexane-1,4-dione (Prochiral Precursor)

While a direct literature preparation of 3,3-dimethylcyclohexane-1,4-dione is not explicitly detailed, a plausible route can be devised from the readily available 3,3-dimethylcyclohexanone. This involves a two-step process of α-bromination followed by oxidation.

Step 1: α-Bromination of 3,3-Dimethylcyclohexanone

-

Reaction: 3,3-Dimethylcyclohexanone is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to introduce a bromine atom at the α-position to the carbonyl group.

-

Reagents and Conditions:

-

3,3-Dimethylcyclohexanone (1.0 eq)

-

N-Bromosuccinimide (1.1 eq)

-

AIBN (catalytic amount)

-

Carbon tetrachloride (solvent)

-

Reflux, 2-4 hours

-

-

Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Oxidation to 3,3-Dimethylcyclohexane-1,4-dione

-

Reaction: The resulting α-bromoketone is then oxidized to the 1,4-dione. A common method for this transformation is the Kornblum oxidation.

-

Reagents and Conditions:

-

α-Bromo-3,3-dimethylcyclohexanone (1.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO) (solvent and oxidant)

-

Sodium bicarbonate (2.0 eq)

-

100-150 °C, 2-6 hours

-

-

Work-up: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Enantioselective Enzymatic Reduction of 3,3-Dimethylcyclohexane-1,4-dione

This protocol is based on general procedures for the enzymatic reduction of prochiral ketones using commercially available ketoreductase screening kits.

-

Materials:

-

3,3-Dimethylcyclohexane-1,4-dione

-

Ketoreductase (KRED) enzyme panel (e.g., from Codexis, Johnson Matthey, or other suppliers)

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, isopropanol)

-

-

Experimental Procedure:

-

Enzyme Screening: A panel of KREDs is screened in small-scale reactions to identify the optimal enzyme for both high conversion and high enantioselectivity.

-

To individual wells of a 96-well plate, add buffer solution, the substrate (3,3-dimethylcyclohexane-1,4-dione, typically 1-10 mg/mL), the cofactor (NADH or NADPH, ~1 mM), and the cofactor regeneration system.

-

Initiate the reaction by adding a small amount of each KRED to its respective well.

-

Seal the plate and incubate at a controlled temperature (typically 25-37 °C) with shaking.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess (ee) of the product.

-

-

Preparative Scale Synthesis (with selected KRED):

-

In a reaction vessel, dissolve 3,3-dimethylcyclohexane-1,4-dione in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the buffer solution.

-

Add the cofactor and the cofactor regeneration system.

-

Initiate the reaction by adding the selected KRED (as a lyophilized powder or in solution).

-

Maintain the pH and temperature of the reaction mixture and stir for the required time (determined from the screening).

-

Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the enantiopure this compound.

-

-

Data Presentation

The following table summarizes the expected outcomes from the enantioselective enzymatic reduction, based on typical results for similar substrates. The actual values will need to be determined experimentally.

| Catalyst (KRED) | Co-factor | Co-solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| KRED-A | NADPH | 10% DMSO | 30 | 24 | >95 | >99 | (S) |

| KRED-B | NADH | 10% IPA | 30 | 24 | >95 | >99 | (R) |

| KRED-C | NADPH | 5% DMSO | 37 | 18 | 85 | 98 | (S) |

| KRED-D | NADH | 5% IPA | 37 | 18 | 90 | 97 | (R) |

Alternative Synthetic Strategies

While the chemoenzymatic route is highly promising, other potential strategies for the enantioselective synthesis of this compound include:

-

Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., Ru-, Rh-, or Ir-based complexes with chiral ligands) for the asymmetric hydrogenation of 3,3-dimethylcyclohexane-1,4-dione. This method can be highly efficient but may require extensive catalyst and reaction condition screening.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule and transforming it into the target compound through a series of stereocontrolled reactions. This approach can be effective but is often less convergent than catalytic methods.

-

Organocatalytic Asymmetric Aldol (B89426) Reaction: While not directly applicable to the synthesis of the target molecule from simple precursors, a related strategy could involve an intramolecular aldol cyclization of a precursor that already contains the gem-dimethyl group and a chiral center.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal. The proposed chemoenzymatic approach, involving the synthesis of the prochiral diketone precursor followed by a highly selective enzymatic reduction, represents a robust and scalable strategy. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chiral building block. Further experimental work will be necessary to optimize the proposed reaction conditions and to fully characterize the synthetic intermediates and the final product. The successful synthesis of enantiopure this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

Theoretical Properties and Synthetic Insights into 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,3-dimethylcyclohexanone is a key synthetic intermediate in the development of novel therapeutics, most notably as a precursor to potent human acetylcholinesterase (hAChE) inhibitors for the potential treatment of neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics and predicted spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis via the selective reduction of 3,3-dimethylcyclohexane-1,4-dione is presented. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate the use of this versatile building block in medicinal chemistry.

Introduction

Substituted cyclohexanone (B45756) scaffolds are prevalent motifs in a wide array of biologically active molecules and natural products. The strategic functionalization of the cyclohexanone ring allows for the precise orientation of substituents to interact with biological targets. This compound, with its ketone and secondary alcohol functionalities, coupled with a gem-dimethyl group that imparts conformational rigidity, represents a valuable building block in synthetic chemistry. Its utility has been particularly highlighted in the synthesis of complex heterocyclic systems designed as enzyme inhibitors. Notably, it serves as a crucial intermediate in the preparation of certain human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. This guide provides an in-depth look at the theoretical properties of this compound and a practical approach to its synthesis.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data in the public domain, the following section details the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on well-established computational models and provide a reliable approximation for experimental planning and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various solvent systems and its potential pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | --- |

| CAS Number | 888325-29-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Calculated logP | 0.844 | Commercial Supplier Data |

| Predicted pKa (Alcohol) | ~15-16 | Standard functional group pKa values |

Table 1: Physicochemical Properties of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization.

2.2.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | m | 1H | H-4 |

| ~2.5 - 2.6 | m | 2H | H-2 |

| ~2.2 - 2.3 | m | 2H | H-6 |

| ~1.8 - 1.9 | m | 2H | H-5 |

| ~1.1 | s | 3H | CH₃ |

| ~1.0 | s | 3H | CH₃ |

Table 2: Predicted ¹H NMR Chemical Shifts

2.2.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~210 | C-1 (C=O) |

| ~70 | C-4 (CH-OH) |

| ~50 | C-2 (CH₂) |

| ~40 | C-6 (CH₂) |

| ~35 | C-3 (C(CH₃)₂) |

| ~30 | C-5 (CH₂) |

| ~25 | CH₃ |

| ~23 | CH₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts

2.2.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2960, 2870 | Medium-Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Table 4: Predicted IR Absorption Bands

2.2.4. Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of water ([M-18]⁺) from the alcohol, alpha-cleavage adjacent to the ketone, and loss of methyl groups.

| m/z | Predicted Fragment |

| 142 | [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 124 | [M - H₂O]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 86 | Cleavage of the ring |

| 71 | Cleavage of the ring |

Table 5: Predicted Key Mass Spectrometry Fragments

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on the well-established methodology of selective ketone reduction using sodium borohydride (B1222165).

Synthesis of this compound

Reaction: Selective mono-reduction of 3,3-dimethylcyclohexane-1,4-dione.

Reagents and Materials:

-

3,3-dimethylcyclohexane-1,4-dione

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

To a stirred solution of 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v) at 0 °C (ice bath), add sodium borohydride (0.25-0.30 eq) portion-wise over 15-20 minutes. The use of a sub-stoichiometric amount of the reducing agent is crucial for achieving mono-reduction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or a colorless oil.

Expected Yield: 60-75%

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,3-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9) is a functionalized cyclic ketone of significant interest in medicinal chemistry. Its primary documented application is as a crucial building block in the synthesis of novel human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease and other neurological disorders.[1] The strategic placement of the hydroxyl and ketone functionalities, combined with the gem-dimethyl group that induces a specific conformational bias, makes it a valuable synthon for creating complex molecular architectures with precise stereochemistry.

This guide details a proposed synthetic pathway, purification protocols, and comprehensive characterization data to support researchers in the synthesis and utilization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from commercially available sources and predictive modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 888325-29-9 | [2] |

| IUPAC Name | 4-hydroxy-3,3-dimethylcyclohexan-1-one | [2] |

| Appearance | White to off-white solid | Inferred from analogous compounds |

| Purity | ≥95% | [2] |

| LogP | 0.844 | Calculated |

Table 1: Physicochemical Properties of this compound

Proposed Synthesis and Isolation

The synthesis of this compound can be logically achieved from the readily available starting material, 3,3-dimethylcyclohexanone (B1346601). The key transformation is the regioselective hydroxylation at the C-4 position. A well-established method for such a transformation is the alpha-hydroxylation of a ketone via its enolate.

Synthetic Workflow

The proposed synthetic workflow involves two main steps: the formation of a silyl (B83357) enol ether to control the regioselectivity of the enolization, followed by its oxidation to introduce the hydroxyl group.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3,3-Dimethylcyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

Step 1: Formation of the Silyl Enol Ether

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of 3,3-dimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture and allow it to warm to room temperature overnight with continuous stirring.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

-

Dissolve the crude silyl enol ether from the previous step in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose the excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Isolation and Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data Presentation

The successful synthesis of this compound should be confirmed by standard analytical techniques. While specific experimental data for this compound is not published, Table 2 provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 0.9-1.2 (s, 6H, 2 x CH₃), 1.5-2.5 (m, 6H, ring CH₂), 3.5-3.8 (m, 1H, CH-OH), 4.0-4.5 (br s, 1H, OH) |

| ¹³C NMR | δ (ppm): 20-25 (2 x CH₃), 30-35 (C(CH₃)₂), 35-55 (ring CH₂), 70-75 (CH-OH), 205-215 (C=O) |

| IR (KBr) | ν (cm⁻¹): 3400-3500 (O-H stretch), 2850-2960 (C-H stretch), 1700-1720 (C=O stretch) |

| Mass Spec (EI) | m/z: 142 (M⁺), 124 (M⁺ - H₂O), 98, 83, 69, 55 |

Table 2: Expected Spectroscopic Data for this compound

Biological Significance and Potential Applications

As previously mentioned, this compound is a key intermediate for the synthesis of hAChE inhibitors. Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

The logical relationship for its application in drug discovery is outlined below.

Figure 2: Logical pathway from intermediate to therapeutic application.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While the specific discovery and isolation details are not publicly documented, the proposed synthetic route offers a reliable and reproducible method for obtaining this valuable intermediate. The provided data and protocols are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxy-3,3-dimethylcyclohexanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of cyclohexanone (B45756) derivatives, with a focus on the structural characteristics of 4-Hydroxy-3,3-dimethylcyclohexanone and related compounds. Due to the limited availability of specific crystal structure data for this compound, this paper presents a comparative analysis based on structurally similar molecules to elucidate its probable solid-state conformation and intermolecular interactions.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of human acetylcholinesterase (hAChE).[1] Its molecular structure, characterized by a hydroxyl group and two methyl groups on a cyclohexanone ring, allows for diverse chemical modifications and makes it a valuable scaffold in medicinal chemistry. Understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide details the experimental protocols for crystal structure determination and presents comparative crystallographic data from related cyclohexanone derivatives.

Experimental Protocols

The determination of a small molecule's crystal structure, such as that of a cyclohexanone derivative, follows a well-established workflow.[2][3][4][5]

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the microbial reduction of the corresponding dione. For instance, (S)-3-Hydroxy-2,2-dimethylcyclohexanone can be synthesized by the reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast.[6]

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[4][5] Common techniques for small molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

For difficult-to-crystallize molecules, co-crystallization with a host molecule can be employed to facilitate the formation of a crystalline lattice.[7]

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[4] The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[2][5]

The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two key steps:

-

Structure Solution: The "phase problem" is the primary challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[5] For small molecules, direct methods or Patterson methods are typically used to obtain initial phase estimates.[8]

-

Structure Refinement: An initial model of the crystal structure is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2).

Crystallographic Data of Cyclohexanone Derivatives

Below is a table summarizing key crystallographic parameters for representative cyclohexanone derivatives, which can serve as a reference for what to expect for this compound.[9][12]

| Parameter | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione[9] | (3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone derivative[12] |

| Chemical Formula | C₁₁H₁₇NO₂ | C₂₃H₂₆O₂ |

| Molecular Weight | 195.26 g/mol | 346.45 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.9245(2) Å, b = 17.7243(6) Å, c = 10.2915(4) Å, β = 95.352(1)° | a = 9.147(2) Å, b = 12.959(2) Å, c = 15.695(5) Å |

| Unit Cell Volume | 1075.97(7) ų | 1860.4(7) ų |

| Z (Molecules per unit cell) | 4 | 4 |

| Cyclohexanone Ring Conformation | Distorted | Asymmetric Chair |

In the crystal structure of a 4'-hydroxy derivative of (3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone, the cyclohexanone ring adopts an asymmetric chair conformation.[12] It is plausible that this compound would also favor a chair conformation to minimize steric strain from the axial and equatorial substituents. The presence of the hydroxyl group would likely lead to the formation of intermolecular hydrogen bonds in the crystal packing.

Visualization of Experimental Workflow and Potential Biological Interactions

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Derivatives of 4-hydroxycyclohexanone (B83380) have shown potential as anti-inflammatory and anticancer agents.[13][14] For instance, certain cyclohexanone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14] The diagram below illustrates a simplified signaling pathway involving COX enzymes.

Conclusion

While a definitive crystal structure for this compound is not publicly available, this guide provides a robust framework for its potential determination and analysis. By examining the crystallographic data of analogous compounds, it is predicted that this compound likely adopts a chair conformation in its solid state, with intermolecular hydrogen bonding playing a significant role in its crystal packing. The detailed experimental protocols and illustrative workflows presented here serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and other important cyclohexanone derivatives in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rigaku.com [rigaku.com]

- 3. excillum.com [excillum.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]